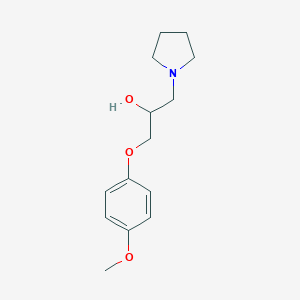![molecular formula C20H21NO B256865 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, also known as DEAC-F, is a fluorescent dye commonly used in scientific research. It has gained popularity due to its unique properties, such as high photostability and low toxicity, making it a preferred choice for various applications in the field of biology and chemistry.
Mecanismo De Acción
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol functions by absorbing light at a specific wavelength and emitting it at a longer wavelength, resulting in fluorescence. This process is known as fluorescence resonance energy transfer (FRET), and it occurs when the dye is excited by light of a specific wavelength, causing it to emit light at a longer wavelength.
Biochemical and Physiological Effects:
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has low toxicity and is not known to have any significant biochemical or physiological effects. It is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has several advantages for use in lab experiments, including its high photostability, low toxicity, and compatibility with a wide range of biological samples. However, it does have some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, its relatively high cost may limit its widespread use in some research settings.
Direcciones Futuras
There are several future directions for the use of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol in scientific research. One potential area of application is in the development of biosensors for the detection of specific molecules, such as neurotransmitters or hormones, in biological samples. Additionally, 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol could be used in the development of new imaging techniques for the visualization of cellular processes in real-time. Finally, further research could be conducted to optimize the synthesis and properties of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, making it an even more valuable tool for scientific research.
Métodos De Síntesis
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol can be synthesized using a one-pot reaction method, which involves the reaction between 9-iodo-9H-fluorene and diethylpropargylamine in the presence of a palladium catalyst. This method yields a high purity product with a good yield, making it a reliable method for the synthesis of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol.
Aplicaciones Científicas De Investigación
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has a wide range of applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling biomolecules, such as proteins and nucleic acids, for visualization and tracking in live cells. It has also been used in the study of cellular processes, such as endocytosis and exocytosis, and in the detection of reactive oxygen species in cells.
Propiedades
Nombre del producto |
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol |
|---|---|
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C20H21NO/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,22H,3-4,15H2,1-2H3 |
Clave InChI |
WFISTBRSNNYJFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
SMILES canónico |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)




![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)

![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)